molecular formula C12H13ClN2 B2406120 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1495981-92-4

5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole

Cat. No. B2406120
CAS RN: 1495981-92-4
M. Wt: 220.7
InChI Key: YQXSJGYEIAVWFB-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole is a chemical compound with the CAS Number: 1495981-92-4 . It has a molecular weight of 220.7 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-1-isopropyl-3-phenyl-1H-pyrazole . The InChI code for this compound is 1S/C12H13ClN2/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.7 . It is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

  • Crystal Growth and Characterization : Vyas et al. (2012) synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and grew its crystals using a slow solvent evaporation technique. These crystals were analyzed for their thermal and dielectric properties, indicating potential applications in materials science (Vyas et al., 2012).

  • Antioxidant Agents : Prabakaran et al. (2021) conducted a study on novel chalcone derivatives integrated with a 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole structure. Their research included ADMET, QSAR, and molecular docking studies, highlighting the compound's potential as an antioxidant agent (Prabakaran et al., 2021).

  • Molecular Docking and Spectroscopic Analysis : Venil et al. (2021) explored the spectroscopic properties of a related compound and conducted molecular docking studies to assess its pharmacological importance, particularly in the context of thiazole derivatives (Venil et al., 2021).

  • Antimicrobial Potential : Sivakumar et al. (2020) optimized a novel pyrazole derivative for molecular geometry and assessed its antimicrobial activity, emphasizing its potential in microbiology and pharmaceutical research (Sivakumar et al., 2020).

  • Anticancer and Antimicrobial Activity : Viji et al. (2020) characterized a related compound using quantum chemical methods and evaluated its biological functions, including antimicrobial and anticancer activities, showcasing its relevance in medicinal chemistry (Viji et al., 2020).

  • Antiproliferative Agents : Ananda et al. (2017) synthesized novel pyrazole derivatives and tested them on various cancer cell lines, demonstrating their potential as antiproliferative agents, particularly against breast cancer and leukemia (Ananda et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-3-phenyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXSJGYEIAVWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole

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